c-Met Kinase Inhibition Potency: KRC-00715 (IC50 = 9.0 nM) vs. Crizotinib (IC50 = 2.2 nM)
In a head-to-head biochemical kinase assay using HTRF technology, KRC-00715 demonstrated potent inhibition of c-Met with an IC50 value of 9.0 nM [1]. While the clinically approved c-Met/ALK inhibitor crizotinib exhibited a slightly lower IC50 of 2.2 nM in the same assay [1], the subsequent differentiation in cellular selectivity (see next evidence items) highlights the distinct pharmacological profile of KRC-00715.
| Evidence Dimension | c-Met kinase inhibition IC50 |
|---|---|
| Target Compound Data | 9.0 nM |
| Comparator Or Baseline | Crizotinib (2.2 nM) |
| Quantified Difference | Crizotinib is 4.1-fold more potent in this biochemical assay |
| Conditions | HTRF c-Met kinase assay, ATP concentration not specified in abstract |
Why This Matters
This establishes KRC-00715 as a potent c-Met inhibitor with a distinct potency profile, allowing researchers to select the appropriate tool compound for their specific experimental context, particularly when balancing potency against other parameters like selectivity.
- [1] Park, C. H., Cho, S. Y., Ha, J. D., Jung, H., Kim, H. R., Lee, C. O., ... & Choi, S. U. (2016). Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells. BMC Cancer, 16(1), 35. View Source
